

Application Notes: The Role of Butyric Acid Glycerides in Advanced Poultry Nutrition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyric acid*

Cat. No.: B3428316

[Get Quote](#)

Introduction

In the era of antibiotic-free poultry production, maintaining gut health is paramount for achieving optimal performance and welfare. **Butyric acid**, a short-chain fatty acid (SCFA), is a key molecule known for its beneficial effects on the gastrointestinal tract (GIT).^[1] It serves as a primary energy source for intestinal epithelial cells (colonocytes), enhances gut barrier function, modulates the immune system, and influences the gut microbiota.^{[2][3]} However, the direct use of **butyric acid** in feed is challenging due to its volatility, unpleasant odor, and rapid absorption in the upper GIT.^{[4][5]}

Butyric acid glycerides—mono-, di-, and tributyrin—are esterified forms of **butyric acid** and glycerol that overcome these limitations.^[6] These glycerides are stable, odorless, and act as a "pro-drug," ensuring targeted delivery of **butyric acid** to the small intestine.^{[4][7]} Tributyrin, a triglyceride containing three **butyric acid** molecules, is a particularly effective form that is hydrolyzed by endogenous pancreatic lipases in the small intestine, releasing **butyric acid** where it is most beneficial.^{[4][8][9]}

Mechanism of Action

The primary function of **butyric acid** glycerides is the targeted delivery of **butyric acid**. Once ingested, they pass through the stomach and upper GIT largely intact.^[4] In the small intestine, pancreatic lipases cleave the ester bonds, releasing **butyric acid** and glycerol.^{[6][8]} This allows **butyric acid** to exert its effects directly on the intestinal mucosa, promoting villi growth, strengthening tight junctions between cells, and modulating local immune responses.^{[2][6][10]}

Key Applications and Benefits:

- Enhanced Gut Health and Integrity: Butyrate provides energy to colonocytes, promoting their proliferation and differentiation. This leads to increased villus height and a greater villus-to-crypt depth ratio, expanding the surface area for nutrient absorption.[3][11][12] It also enhances the expression of tight junction proteins, strengthening the intestinal barrier against pathogens and toxins.[2][6]
- Improved Growth Performance: By improving gut health and nutrient digestibility, **butyric acid** glycerides consistently lead to better body weight gain (BWG) and a lower (more efficient) feed conversion ratio (FCR) in broilers and turkeys.[11][13][14][15]
- Modulation of Gut Microbiota: **Butyric acid** exhibits antimicrobial properties, particularly against pathogenic bacteria like *Salmonella*, *Clostridium perfringens*, and *E. coli*.[3][16] It helps create a favorable environment for beneficial bacteria such as *Lactobacillus* and *Bifidobacterium*, thus promoting a balanced gut microbiome.[2][5]
- Immunomodulatory Effects: Butyrate has potent anti-inflammatory properties. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory cytokine production.[17] This helps to maintain immune homeostasis in the gut, reducing the negative impact of stress and disease challenges.[18][19]

Data Presentation

The following tables summarize quantitative data from various research studies on the effects of **butyric acid** glycerides in poultry.

Table 1: Effects of **Butyric Acid** Glycerides on Broiler Performance

Treatment Group	Body Weight (g) at Day 42	Weight Gain (g)	Feed Conversion Ratio (FCR)	Study Reference
Study 1				
Negative Control (NC)	-	2396	1.62	[11] [20]
Positive Control (PC - Antibiotics)	-	2568	1.51	[11] [20]
Mono-, Di-, Triglycerides (MDT-BUT)	-	2552	1.52	[11] [20]
Tributyrin (TRI-BUT)	-	2567	1.51	[11] [20]
Study 2				
Control	2046	-	1.67	[8] [9]
Coated Sodium Butyrate	2154	-	1.60	[8] [9]
Tributyrin	2182	-	1.59	[8] [9]
Study 3				
Control (Soybean Oil)	1610	-	1.80	[13] [21]
0.2% Butyric Acid Glycerides	1720	-	1.70	[13] [21]

Table 2: Effects of **Butyric Acid** Glycerides on Broiler Intestinal Morphology

Treatment Group	Villus Height (µm) - Jejunum	Crypt Depth (µm) - Jejunum	Villus:Crypt Ratio - Jejunum	Study Reference
Study 1				
Negative Control (NC)	536	129	4.15	[11][20]
Positive Control (PC - Antibiotics)	711	119	5.97	[11][20]
Mono-, Di-, Triglycerides (MDT-BUT)	601	121	4.97	[11][20]
Tributyrin (TRI-BUT)	823	111	7.45	[11][20]
Study 2				
Control (Soybean Oil)	1082	165	6.56	[13][21]
0.2% Butyric Acid Glycerides	998	185	5.39	[13][21]

Table 3: Effects of **Butyric Acid** Glycerides on Gut Microbial Counts in Broilers

Treatment Group	E. coli (log10 CFU/g) - Day 42	Clostridium perfringens (log10 CFU/g)	Lactobacillus (log10 CFU/g)	Study Reference
Study 1 (Excreta)				
Negative Control (NC)	7.64	-	-	[11][20]
Positive Control (PC - Antibiotics)	6.27	-	-	[11][20]
MDT-BUT	6.31	-	-	[11][20]
TRI-BUT	6.28	-	-	[11][20]
Study 2 (Cecal)				
Control	6.8	4.2	8.1	[6]
0.1% Tributyrin + Monobutyrin	6.2	3.5	8.5	[6]

Experimental Protocols

Protocol 1: Evaluation of **Butyric Acid** Glycerides on Broiler Performance and Gut Health

1. Objective: To assess the impact of dietary supplementation with different forms and levels of **butyric acid** glycerides on the growth performance, intestinal morphology, and gut microbiota of broiler chickens.[7]

2. Experimental Animals and Housing:

- Species/Strain: Day-old male broiler chicks (e.g., Ross 308 or Cobb 500).[6]
- Housing: Birds are housed in floor pens or battery cages with controlled temperature, humidity, and lighting, following standard brooding practices.[7][22]
- Acclimation: Allow a 3-5 day acclimation period before the start of the experiment.
- Access to Feed and Water: Provide ad libitum access throughout the trial.[7]

3. Experimental Design and Dietary Treatments:

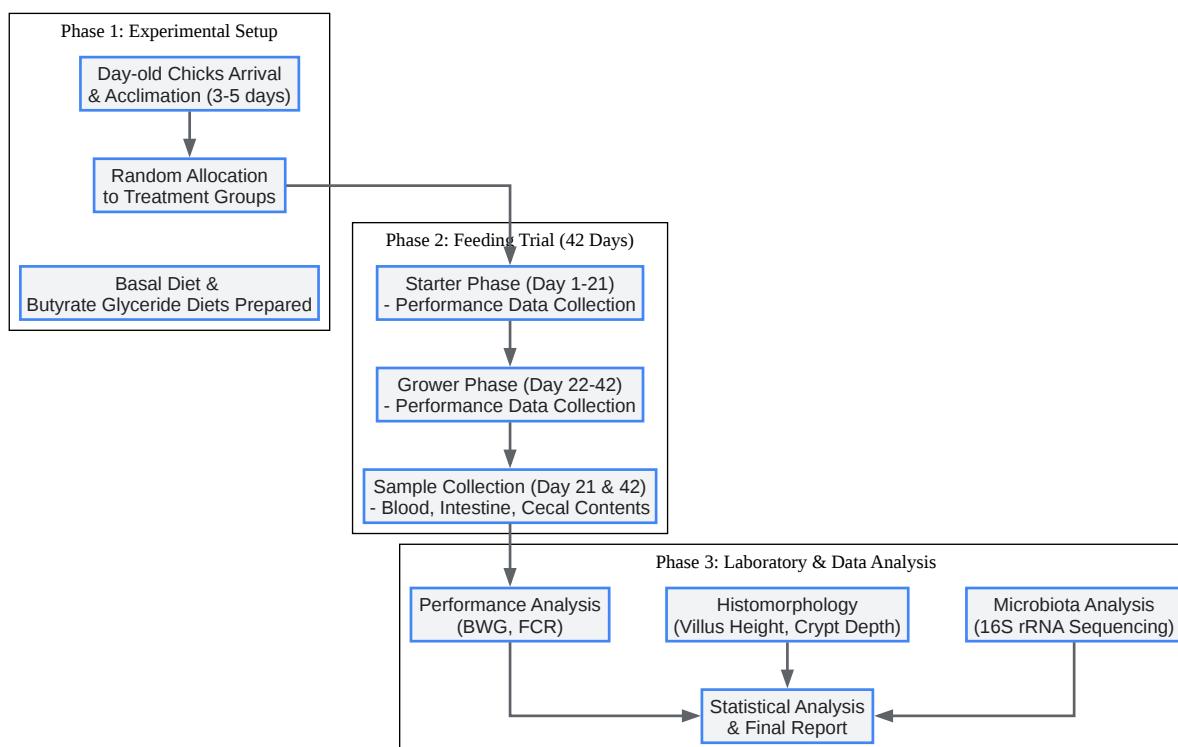
- Design: Completely Randomized Design.
- Trial Duration: 42 days, typically divided into a starter phase (Day 1-21) and a grower phase (Day 22-42).[4][7]
- Treatment Groups:
 - Group 1 (Negative Control): Basal diet without any growth promoter.[20]
 - Group 2 (Positive Control): Basal diet supplemented with a standard antibiotic growth promoter (e.g., enramycin).[20]
 - Group 3 (Treatment A): Basal diet + low dose of Tributyrin (e.g., 0.25 g/kg).[23]
 - Group 4 (Treatment B): Basal diet + high dose of Tributyrin (e.g., 0.50 g/kg).
 - Group 5 (Treatment C): Basal diet + mixture of mono-, di-, and triglycerides at an equivalent **butyric acid** level.[20]
- Replicates: A minimum of 6-8 replicate pens per treatment group, with 15-25 birds per replicate.[6][20]

4. Data Collection and Measurements:

- Growth Performance: Record body weight (BW) and feed intake (FI) per pen on days 1, 21, and 42. Calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).[7][22]
- Sample Collection (Day 21 and 42):
 - Select 2 birds per replicate pen for sample collection.
 - Collect blood samples via wing vein for serum analysis (e.g., antioxidant status, protein levels).[11]
 - Humanely euthanize birds to collect intestinal and cecal samples.

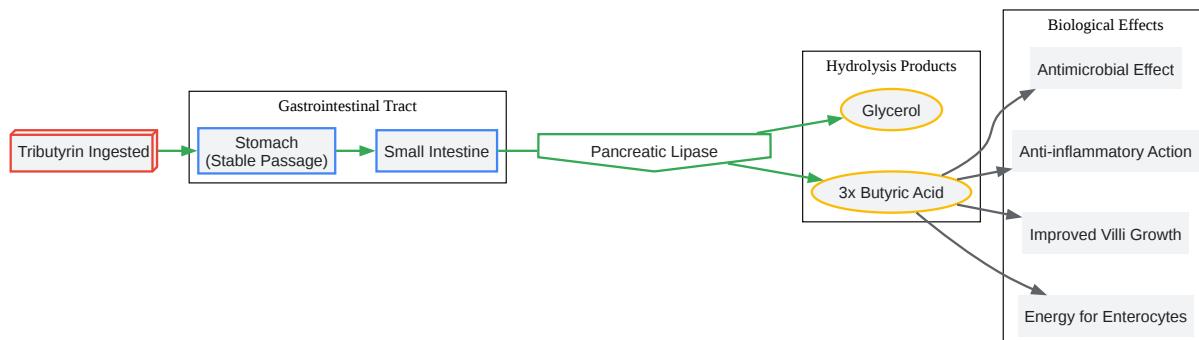
- Collect fresh cecal contents for microbiota analysis and store at -80°C.
- Collect intestinal tissue sections (duodenum, jejunum, ileum) for histomorphology.[\[7\]](#)

Protocol 2: Intestinal Histomorphology Analysis


1. Objective: To measure changes in villus height, crypt depth, and villus-to-crypt ratio in response to dietary treatments.
2. Procedure:
 - Fixation: Immediately fix 2-cm segments of the mid-duodenum, mid-jejunum, and mid-ileum in a 10% neutral buffered formalin solution for at least 24 hours.[\[7\]](#)
 - Processing: Dehydrate the fixed tissue samples through a graded series of ethanol solutions.[\[7\]](#)
 - Embedding: Clear the samples in xylene and embed them in paraffin wax.[\[7\]](#)
 - Sectioning: Cut 5 μ m thick cross-sections using a microtome.[\[7\]](#)
 - Staining: Mount sections on glass slides and stain with hematoxylin and eosin (H&E).[\[7\]](#)
 - Microscopy and Measurement:
 - Examine the stained slides under a light microscope equipped with a digital camera.
 - Measure the height of 10-15 well-oriented villi and the depth of their corresponding crypts for each intestinal segment.
 - Calculate the villus height to crypt depth (V:C) ratio.

Protocol 3: Gut Microbiota Analysis (16S rRNA Gene Sequencing)

1. Objective: To characterize the composition of the cecal microbiota and identify changes in bacterial populations due to dietary treatments.
2. Procedure:


- DNA Extraction: Extract total genomic DNA from the collected cecal digesta samples using a commercial DNA extraction kit according to the manufacturer's instructions.
- PCR Amplification: Amplify a specific hypervariable region (e.g., V3-V4) of the bacterial 16S rRNA gene using universal primers.
- Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing on a platform like Illumina MiSeq.
- Bioinformatic Analysis:
 - Process the raw sequencing reads (quality filtering, merging, chimera removal).
 - Cluster sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.
 - Perform taxonomic assignment of OTUs using a reference database (e.g., Greengenes, SILVA).
 - Analyze alpha diversity (e.g., Shannon, Chao1 indices) and beta diversity (e.g., PCoA plots) to compare microbial community structure between treatment groups.[\[2\]](#)

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a poultry nutrition trial.

[Click to download full resolution via product page](#)

Caption: Mechanism of tributyrin digestion and action.

Caption: Butyrate's anti-inflammatory signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Implications of butyrate and its derivatives for gut health and animal production: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Dietary butyrate glycerides modulate intestinal microbiota composition and serum metabolites in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of butyric acid in poultry production: the dynamics of gut health, performance, nutrient utilization, egg quality, and osteoporosis | Animal Health Research Reviews |

Cambridge Core [cambridge.org]

- 4. [4. benchchem.com](http://4.benchchem.com) [benchchem.com]
- 5. [5. cambridge.org](http://5.cambridge.org) [cambridge.org]
- 6. [6. avinews.com](http://6.avinews.com) [avinews.com]
- 7. [7. benchchem.com](http://7.benchchem.com) [benchchem.com]
- 8. [8. scialert.net](http://8.scialert.net) [scialert.net]
- 9. [9. ijpsjournal.org](http://9.ijpsjournal.org) [ijpsjournal.org]
- 10. Revolutionizing poultry health: the role of tributyrin - African Farming [africanfarming.net]
- 11. Butyric acid glycerides in the diet of broilers to replace conventional growth promoters: effects on performance, metabolism, and intestinal health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [12. researchgate.net](http://12.researchgate.net) [researchgate.net]
- 13. [13. researchgate.net](http://13.researchgate.net) [researchgate.net]
- 14. [14. ijcmas.com](http://14.ijcmas.com) [ijcmas.com]
- 15. The Effects of Different Forms of Butyric Acid on the Performance of Turkeys, Carcass Quality, Incidence of Footpad Dermatitis and Economic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [16. mdpi.com](http://16.mdpi.com) [mdpi.com]
- 17. Butyric and Citric Acids and Their Salts in Poultry Nutrition: Effects on Gut Health and Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research Note: Effect of butyric acid glycerol esters on ileal and cecal mucosal and luminal microbiota in chickens challenged with *Eimeria maxima* - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effect of butyric acid and nucleotides supplementation on broiler (*Gallus gallus domesticus*) growth performance, immune status, intestinal histology, and serum parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [20. tandfonline.com](http://20.tandfonline.com) [tandfonline.com]
- 21. Butyric acid glycerides in the diet of broiler chickens: effects on gut histology and carcass composition | Scilit [scilit.com]
- 22. Sodium butyrate as an effective feed additive to improve growth performance and gastrointestinal development in broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Effects of butyric acid glycerol ester supplementation on intestinal nutrient transporter and immune-related genes in broiler chickens challenged with *Eimeria maxima* [frontiersin.org]
- To cite this document: BenchChem. [Application Notes: The Role of Butyric Acid Glycerides in Advanced Poultry Nutrition]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3428316#use-of-butyric-acid-glycerides-in-poultry-feed-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com